molecular formula C58H78N8O8.2HCl B1574489 AZD 5582 dihydrochloride

AZD 5582 dihydrochloride

Cat. No. B1574489
M. Wt: 1088.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dimeric Smac mimetic;  potent inhibitor of X-linked (XIAP) and cellular (cIAP) inhibitor of apoptosis protein (IC50 values are 15, 15 and 21 nM for XIAP, cIAP1 and cIAP2 respectively). Binds to the BIR3 domain of XIAP to prevent interaction with caspase-9. Causes degradation of cIAP1 and cIAP2 and induces apoptosis in MDA-MB-231 breast cancer cells. Causes tumor regression in MDA-MB-231 xenograft-bearing mice.

Scientific Research Applications

  • Cardiovascular Applications : A study by Singer et al. (2004) highlighted the potential of azimilide dihydrochloride, a compound similar to AZD 5582 dihydrochloride, in decreasing recurrent ventricular tachyarrhythmias in patients with implantable cardioverter defibrillators (Singer et al., 2004).

  • Pharmaceutical Analysis : Khudzaifah and Basukiwardojo (2022) conducted research to determine the optimum concentration of a coupling agent in chloramphenicol analysis, which is pertinent to the study of compounds like AZD 5582 dihydrochloride (Khudzaifah & Basukiwardojo, 2022).

  • Chemical Analysis and Decomposition : The degradation and hydrolysis of 2,2'-Azobis(2-amidinopropane) dihydrochloride, a compound with similar properties to AZD 5582 dihydrochloride, were analyzed by Werber et al. (2011) in various conditions, providing insight into the stability and reactivity of such compounds (Werber et al., 2011).

  • Azo Dye Reduction : Santos et al. (2004) explored the reduction of azo dyes at high temperatures by anaerobic granular sludge, a process relevant to the understanding of reactions involving azo compounds like AZD 5582 dihydrochloride (Santos et al., 2004).

  • Redox Mediators in Chemical Reactions : The impact of redox mediators on the reduction of azo dyes, which could be analogous to reactions involving AZD 5582 dihydrochloride, was studied by dos Santos et al. (2004), providing insights into the reaction mechanisms and efficiency (dos Santos et al., 2004).

  • Advanced Photopharmacology : Dong et al. (2015) discussed the use of azobenzene compounds, which are structurally related to AZD 5582 dihydrochloride, in in vivo studies for targeted drug action and control of biological processes (Dong et al., 2015).

  • Gas Chromatography Techniques : The advancements in multidimensional gas chromatography, as detailed by Seeley and Seeley (2013), could be applied to the analysis of complex compounds like AZD 5582 dihydrochloride (Seeley & Seeley, 2013).

  • Photovoltaic Applications : Pan et al. (2013) investigated the use of alloyed quantum dots with potential applications in photovoltaic cells, a research area that could intersect with studies on AZD 5582 dihydrochloride due to shared chemical properties (Pan et al., 2013).

properties

Product Name

AZD 5582 dihydrochloride

Molecular Formula

C58H78N8O8.2HCl

Molecular Weight

1088.21

synonyms

3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide

Origin of Product

United States

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